molecular formula C10H16F2N2O B13426021 3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Cat. No.: B13426021
M. Wt: 218.24 g/mol
InChI Key: DODWAIGPLZKOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a complex organic compound with a unique structure that includes a difluorinated cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of ethyl pyruvate, aniline, and aldehydes in n-hexane as a solvent under reflux conditions. This uncatalyzed one-pot pseudo-four-component reaction yields a variety of 3-amino-1,5-dihydro-2H-pyrrol-2-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 3-amino-substituted pyrrol-2-ones and difluorinated cyclopentane derivatives. Examples include:

Uniqueness

The uniqueness of 3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one lies in its specific structural features, such as the difluorinated cyclopentane ring and the fused pyrrole ring

Properties

Molecular Formula

C10H16F2N2O

Molecular Weight

218.24 g/mol

IUPAC Name

3-amino-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-one

InChI

InChI=1S/C10H16F2N2O/c11-10(12)3-1-7-5-14(6-8(7)10)9(15)2-4-13/h7-8H,1-6,13H2

InChI Key

DODWAIGPLZKOGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1CN(C2)C(=O)CCN)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.